Idazoxan Hydrochloride

Descripción

Historical Context and Evolution of Research on Idazoxan (B1206943) Hydrochloride as a Pharmacological Tool

The pharmacological properties of Idazoxan were first detailed in the early 1980s. nih.gov It was quickly identified as a potent and highly selective α2-adrenoceptor antagonist, distinguishing it from other agents available at the time. nih.govnih.gov Early research focused on its ability to block presynaptic α2-adrenoceptors, which are crucial in regulating the release of neurotransmitters. nih.gov Studies demonstrated that Idazoxan could effectively antagonize the effects of α2-agonists both at peripheral and central sites. nih.gov

As research evolved, the utility of Idazoxan expanded significantly with the discovery of its affinity for a separate class of receptors. In the late 1980s, studies using radiolabeled Idazoxan ([3H]idazoxan) revealed that it binds not only to α2-adrenergic receptors but also to a distinct, non-adrenergic site. nih.gov This non-adrenergic binding site was found in various tissues, including the brain, kidney, and platelets, and was insensitive to catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.gov This pivotal discovery led to the characterization of what are now known as imidazoline (B1206853) receptors, a finding that opened up a new avenue of pharmacological investigation. nih.govnih.gov Consequently, Idazoxan evolved from being solely an α2-adrenoceptor tool to a key ligand for identifying and studying the previously unknown imidazoline receptor system. nih.govnih.gov

Significance of Idazoxan Hydrochloride in Advancing Understanding of Adrenergic and Imidazoline Receptor Systems

The dual action of this compound as an antagonist at both α2-adrenergic and imidazoline receptors has been instrumental in advancing the neuropharmacological understanding of these two distinct systems. wikipedia.orgsigmaaldrich.com Its use has allowed researchers to dissect the specific roles these receptors play in a variety of physiological processes, including blood pressure regulation, pain modulation, and neurotransmitter release. ontosight.aisigmaaldrich.com

A key contribution of Idazoxan was in the very definition and classification of imidazoline receptors (I-receptors). nih.gov Because Idazoxan binds to both α2-adrenoceptors and I-receptors, it has been used in conjunction with other compounds that are selective for only one of these receptor types to isolate and study their individual functions. oup.com For instance, comparing the binding of [3H]idazoxan with that of other α2-selective radioligands like [3H]rauwolscine helped confirm that Idazoxan labels a non-adrenergic site, which was later identified as the I2 imidazoline receptor. nih.govnih.gov This has been crucial for understanding that imidazoline receptors represent a separate protein or protein complex from α2-adrenoceptors, even though they may be physically associated in some brain regions. nih.gov

The compound's activity across different receptor subtypes provides a detailed pharmacological profile. Research has established its binding affinities for various α2-adrenoceptor and imidazoline receptor subtypes, allowing for precise experimental applications. sigmaaldrich.comtocris.com This has cemented Idazoxan's role as a standard pharmacological tool for investigating the complex interplay between adrenergic and imidazoline signaling pathways in the central nervous system. nih.gov

Interactive Data Table: Binding Affinity of this compound

The table below shows the binding affinities (pKi values) of Idazoxan for different α2-adrenergic and imidazoline receptor subtypes. The pKi value is the negative logarithm of the Ki (inhibition constant), with a higher value indicating a stronger binding affinity.

| Receptor Subtype | pKi Value | Source(s) |

| α2A-Adrenergic | 8.01 | sigmaaldrich.comtocris.com |

| α2B-Adrenergic | 7.43 | sigmaaldrich.comtocris.com |

| α2C-Adrenergic | 7.7 | sigmaaldrich.comtocris.com |

| I1 Imidazoline | 5.90 | sigmaaldrich.comtocris.com |

| I2 Imidazoline | 7.22 | sigmaaldrich.comtocris.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

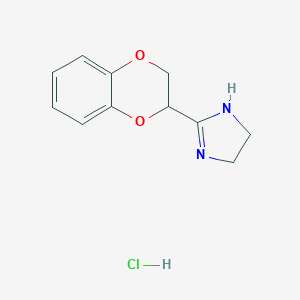

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBYOVCLMEAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920189 | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79944-56-2, 90755-83-2, 79944-58-4 | |

| Record name | Idazoxan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idazoxan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDAZOXAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Idazoxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDAZOXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Receptor Level Investigations of Idazoxan Hydrochloride

Elucidation of Idazoxan (B1206943) Hydrochloride's Multimodal Receptor Interactions

Idazoxan hydrochloride is recognized for its dual action as both an α2-adrenergic receptor antagonist and a ligand for imidazoline (B1206853) receptors. wikipedia.orgncats.io This complex pharmacology has made it a valuable tool in scientific research for dissecting the roles of these distinct but related receptor systems. wikipedia.orgncats.io

Alpha-2 Adrenoceptor Antagonism: Subtype Specificity and Selectivity (α2A, α2B, α2C)

This compound demonstrates antagonist activity across the three main subtypes of the alpha-2 adrenoceptor: α2A, α2B, and α2C. tocris.com The α2-adrenoceptors are G protein-coupled receptors that play a crucial role in regulating the release of neurotransmitters like norepinephrine (B1679862). abcam.comguidetopharmacology.org The three subtypes exhibit distinct tissue distributions and regulatory mechanisms. researchgate.net

Binding affinity studies have quantified Idazoxan's interaction with these subtypes. The pKi values, which represent the negative logarithm of the binding affinity, indicate a high affinity of Idazoxan for all three α2-adrenoceptor subtypes. Specifically, the pKi values have been reported as 8.01 for α2A, 7.43 for α2B, and 7.7 for α2C receptors. tocris.comadooq.com This demonstrates a degree of selectivity, with the highest affinity observed for the α2A subtype.

Table 1: Binding Affinities (pKi) of this compound for Alpha-2 Adrenoceptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| α2A | 8.01 tocris.comadooq.com |

| α2B | 7.43 tocris.comadooq.com |

| α2C | 7.7 tocris.comadooq.com |

Research has also highlighted the stereoselectivity of Idazoxan's enantiomers. The (+)-isomer of Idazoxan shows a significantly higher affinity for α2-adrenoceptors compared to the (-)-isomer. nih.gov

This compound exerts its antagonist effects at both presynaptic and postsynaptic α2-adrenoceptors. nih.govnih.gov Presynaptic α2-adrenoceptors are typically autoreceptors that inhibit the release of norepinephrine from nerve terminals. guidetopharmacology.org By blocking these receptors, Idazoxan can increase the release of norepinephrine. nih.gov

Studies on the stereoisomers of Idazoxan have revealed a preferential action at the presynaptic level. The (+)-enantiomer of Idazoxan demonstrated a 40-fold higher potency in antagonizing presynaptic α2-autoreceptors compared to the (-)-enantiomer. nih.govncats.io This suggests a stereochemical difference between pre- and postsynaptic α2-adrenoceptors. nih.gov Postsynaptic α2-adrenoceptors are located on various cells and mediate responses to norepinephrine released into the synapse. Idazoxan's antagonism of these receptors has been demonstrated by its ability to shift the pressor dose-response curve of an α2-adrenoceptor agonist to the right. nih.gov

Imidazoline Receptor Modulation: I1 and I2 Receptor Interactions

In addition to its well-documented effects on α2-adrenoceptors, this compound also interacts with imidazoline receptors (IRs). ncats.iomedchemexpress.com These receptors are classified into at least three subtypes: I1, I2, and I3. medchemexpress.comwikipedia.org Idazoxan primarily interacts with the I1 and I2 subtypes. ncats.iomedchemexpress.com It's important to note that imidazoline receptors are distinct from α2-adrenoceptors, although some ligands can bind to both. nih.govoup.com

This compound is described as a potential agonist at I2 imidazoline receptors. adooq.com The I2 receptor is an allosteric binding site on monoamine oxidase and is implicated in processes such as pain modulation and neuroprotection. medchemexpress.com The agonistic activity of Idazoxan at I2 receptors suggests its potential to influence these physiological pathways.

Conversely, this compound acts as an antagonist at I1 imidazoline receptors. adooq.com The I1 receptor is involved in the central regulation of blood pressure. medchemexpress.com By blocking these receptors, Idazoxan can interfere with the sympatho-inhibitory actions of I1 agonists. medchemexpress.com

Table 2: Imidazoline Receptor Interactions of this compound

| Receptor Subtype | Activity | pKi Value |

|---|---|---|

| I1 | Antagonist adooq.com | 5.90 tocris.comadooq.com |

| I2 | Agonist adooq.com | 7.22 tocris.comadooq.com |

Radioligand binding studies using tritiated Idazoxan ([3H]Idazoxan) have been instrumental in characterizing imidazoline receptors. scispace.com [3H]Idazoxan has been shown to preferentially label I2 imidazoline binding sites. scispace.com These studies have helped to differentiate imidazoline receptors from α2-adrenoceptors, as catecholamines have a low affinity for the sites labeled by [3H]Idazoxan in the presence of α2-adrenoceptor blockers. oup.comscispace.com

Competition studies with [3H]Idazoxan have revealed the high affinity of this radioligand for I2 sites. nih.gov Research has also employed other radioligands, such as [3H]clonidine, to label I1 receptors, further elucidating the distinct pharmacological profiles of the imidazoline receptor subtypes. nih.govnih.gov These binding assays have demonstrated that while Idazoxan has a high affinity for I2 receptors, it displays a lower affinity for I1 receptors. tocris.comadooq.com The heterogeneity of imidazoline binding sites has been further explored, with some studies suggesting the existence of I2A and I2B subtypes based on their differential affinity for certain compounds. doi.orgnih.gov

Dopamine (B1211576) Neurotransmission Modulation

This compound, primarily recognized as a selective α2-adrenoceptor antagonist, also exerts a significant influence on dopamine neurotransmission. nih.govwikipedia.orgncats.io Research indicates that idazoxan can enhance dopamine release, particularly in the prefrontal cortex. nih.govnih.gov This modulation is thought to contribute to its potential therapeutic effects. wikipedia.orgnih.gov

Studies using in vivo microdialysis in rats have demonstrated that systemic administration of idazoxan leads to a marked increase in extracellular dopamine levels in the medial prefrontal cortex. nih.govnih.gov One study reported a maximum increase of 241.5% in dopamine release 80 minutes after injection. nih.gov This effect appears to be regionally specific, as idazoxan did not significantly alter dopamine efflux in the striatum or nucleus accumbens. nih.gov

The mechanism underlying this increase in cortical dopamine is believed to be a local phenomenon at the nerve terminal level, largely independent of the firing rate of dopaminergic neurons. nih.gov Evidence suggests this is not due to a direct action on dopamine terminals but rather an indirect effect mediated by the blockade of α2-adrenoceptors. nih.govoup.com The enhanced release of norepinephrine, resulting from α2-adrenoceptor blockade, may compete with dopamine for uptake by the norepinephrine transporter (NET), thereby increasing extracellular dopamine concentrations. oup.com This is supported by findings that local perfusion of idazoxan in the prefrontal cortex enhances dopamine efflux, an effect not seen with infusion into the ventral tegmental area. nih.gov

Furthermore, the facilitatory effect of idazoxan on dopamine release appears to require intact serotonergic neurons, suggesting a functional interaction between the dopaminergic and serotonergic systems in the prefrontal cortex. nih.gov The potentiation of cortical dopamine release by idazoxan has been suggested as a mechanism that could augment the therapeutic effects of antidepressant and antipsychotic medications. nih.govmdpi.com

Stereoselectivity and Enantiomeric Differences of this compound

Idazoxan is a chiral molecule, and its enantiomers, (+)-idazoxan and (-)-idazoxan, exhibit notable differences in their pharmacological profiles, particularly concerning their interaction with α2-adrenoceptors.

Comparative Potency and Selectivity of (+)-Idazoxan and (-)-Idazoxan

Studies have consistently shown that (+)-idazoxan is the more potent enantiomer in antagonizing α2-adrenoceptors. nih.govncats.ioncats.io At presynaptic α2-autoreceptors, which regulate noradrenaline release, (+)-idazoxan demonstrates a significantly higher affinity, being approximately 40 times more potent than (-)-idazoxan. nih.govncats.ioncats.io In binding studies, (+)-idazoxan was found to be 7-8 times more potent than (-)-idazoxan in inhibiting the binding of the α2-adrenoceptor agonist p-[3H]aminoclonidine. nih.govncats.ioncats.io

In functional studies, (+)-idazoxan was 4-7 times more potent than (-)-idazoxan in antagonizing the sympathoinhibitory effects of clonidine (B47849) in rats. ncats.ioncats.io A similar potency difference was observed in dogs, where (+)-idazoxan was 3-8 times more potent. ncats.ioncats.io Against the sedative effects of clonidine and azepexole (B1194734) in chicks, (+)-idazoxan was 8 times more potent than its (-) counterpart. ncats.ioncats.io

While (+)-idazoxan is more potent, (-)-idazoxan is considered to be more selective for α2-adrenoceptors over α1-adrenoceptors. ncats.ioncats.ioncats.io In contrast, (+)-idazoxan antagonizes both α1 and α2-adrenoceptors. ncats.ioncats.ioncats.io

Differential Binding Affinities of Enantiomers at Pre- and Postsynaptic Alpha-2 Adrenoceptors

The two enantiomers of idazoxan display differential affinities for pre- and postsynaptic α2-adrenoceptors. nih.govncats.ioncats.io As mentioned, (+)-idazoxan has a much stronger affinity for presynaptic α2-autoreceptors, being about 40-fold more potent than (-)-idazoxan in antagonizing clonidine's effects on noradrenaline release. nih.govncats.ioncats.io This pronounced stereoselectivity is less evident at postsynaptic α2-adrenoceptors. ncats.ioncats.io The differing affinities of the enantiomers for pre- and postsynaptic α2-adrenoceptors have led to the suggestion that these receptor subtypes may be stereochemically different. nih.gov

Central Site Selectivity of this compound Enantiomers

Binding studies have revealed that while (+)-idazoxan is the more potent enantiomer, (-)-idazoxan exhibits greater selectivity for central α2-adrenoceptor sites. ncats.ioncats.io This suggests a nuanced interaction of the enantiomers with different populations of α2-adrenoceptors within the central nervous system.

Structure-Activity Relationships (SAR) of this compound and its Analogues

The structure of idazoxan has been systematically modified to explore the structure-activity relationships (SAR) and to develop analogues with improved potency and selectivity for α2-adrenoceptors.

Chemical Modifications and their Impact on Receptor Binding Profiles

Modifications to the idazoxan molecule have yielded important insights into the chemical features that govern its interaction with adrenergic receptors.

Alkyl Substitution: Introducing alkyl groups at the 2-position of the benzodioxan ring can enhance both the potency and selectivity of α2-adrenoceptor antagonism. nih.gov For instance, analogues with methyl, ethyl, n-propyl, or isopropenyl groups at this position have been synthesized and evaluated. nih.gov The rank order of antagonist potency at prejunctional α2-adrenoceptors was found to be RX 811054 (n-propyl) > RX 811033 (ethyl) > idazoxan > RX 811005 (isopropenyl) > yohimbine (B192690) = RX 801079 (methyl). nih.gov Furthermore, some of these modifications, such as the ethyl and methyl substitutions, eliminated the weak partial α1-adrenoceptor agonist properties observed with idazoxan. nih.gov

Aromatic Ring Substitution: Modifications to the aromatic part of the benzodioxan ring have been explored to alter selectivity for imidazoline receptors over α2-adrenoceptors. nih.gov For example, 6,7-dichloroidazoxan showed a 41-fold selectivity for I2 imidazoline receptors. nih.gov

Benzodioxan Ring Modification: Altering the benzodioxan ring itself has led to compounds with high affinity and selectivity for I2 imidazoline receptors. nih.gov The 1,3-benzodioxan isomer of idazoxan displayed moderate affinity and a 161-fold selectivity for I2 receptors. nih.gov A more significant change, replacing the benzodioxan with a benzofuran (B130515) ring to create 2-(2-benzofuranyl)-2-imidazoline (2-BFI), resulted in a compound with high affinity and a remarkable 2873-fold selectivity for I2 sites. nih.gov

These SAR studies demonstrate that specific structural features of the idazoxan molecule are critical for its affinity and selectivity at α2-adrenoceptors and related imidazoline receptors.

Molecular Modeling and Electrostatic Potential Maps in SAR Studies

Molecular modeling and the analysis of electrostatic potential maps are powerful computational tools in medicinal chemistry for understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationship, or SAR). The three-dimensional electrostatic potential (ESP) map, in particular, serves as a "fingerprint" of a molecule, illustrating its electronic distribution, conformation, and volume. acs.orgpsu.edu This map is crucial for explaining similar activities between molecules that may appear structurally different. acs.org By visualizing regions of negative potential (electron-rich) and positive potential (electron-poor), researchers can predict and rationalize molecular interactions, such as those between a ligand like Idazoxan and its receptor binding sites. researchgate.netresearchgate.net

Detailed research into this compound has utilized these techniques to compare it with its analogs and to guide the design of new compounds with specific binding profiles. Idazoxan was often selected for these modeling studies due to its notable affinity for both α2-adrenoceptors and I2 imidazoline-preferring binding sites (IPBS). acs.org

A key area of investigation has been the comparative analysis of the 3-D electrostatic potential maps of Idazoxan and its close, yet more selective, analog, RX 821002 (methoxyidazoxan). acs.org RX 821002 acts as a selective α2-adrenoceptor antagonist, and understanding the electronic differences between it and Idazoxan provides a roadmap for synthesizing new molecules that retain Idazoxan's broader binding profile. acs.org

The calculated ESP map for Idazoxan reveals distinct features:

Two negative potential wells appear around the nitrogen atoms of the imidazoline ring. acs.org

Two separate electrostatic regions are positioned around the nitrogens of the piperazine (B1678402) ring and the oxygens of the dioxane moiety. acs.org

In contrast, the ESP map of RX 821002 is dominated by a major electrostatic potential around one of the oxygens in the benzodioxane ring, a feature that is reinforced by the presence of the methoxy (B1213986) substituent. acs.org This difference was hypothesized to be key to the compounds' varying selectivities. acs.org

Based on this understanding, researchers have designed new series of compounds, such as PMS 812. The goal was to create molecules whose electronic distribution closely mimics that of Idazoxan. acs.org The ESP map of PMS 812 was found to be superimposable with Idazoxan's, suggesting a similar interaction profile. acs.orgpsu.edu The comparison of these maps was detailed using isocontours at specific energy levels, as shown in the table below.

Table 1: Comparative Analysis of Electrostatic Potential Maps

| Compound | Key Features of Electrostatic Potential Map | Isocontour Levels Analyzed (kcal/mol) | Reference |

|---|---|---|---|

| Idazoxan | Two negative wells at imidazoline nitrogens; separate regions at piperazine and dioxane heteroatoms. | -20, -30, -40 | acs.org |

| RX 821002 | Major negative potential around a benzodioxane oxygen, reinforced by the methoxy group. | -20, -30, -40 | acs.org |

| PMS 812 | Map is superimposable with Idazoxan's, with two negative wells at the imidazoline nitrogens. | -20, -30, -40 | acs.org |

Beyond comparative mapping, molecular docking simulations have provided granular insights into how Idazoxan interacts with specific amino acid residues within receptor binding pockets. In a study involving the Kir6.2 potassium ion channel, automated docking revealed that Idazoxan binds within a polar active pocket located in the intracellular domains of the channel. researchgate.netresearchgate.net The simulation identified three specific hydrogen bonds that stabilize this interaction. researchgate.net The binding energy and calculated inhibition constant (Ki) further quantify the affinity of this interaction relative to other imidazoline derivatives. researchgate.net

Table 2: Molecular Docking and Interaction Data for Imidazoline Derivatives with Kir6.2

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues & Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| Idazoxan | > -6.5 | Highest among tested group | R177 (2.25 Å), Q299 (1.97 Å), R301 (1.94 Å) | researchgate.net |

| Efaroxan (B1214185) | ~ -6.5 | Lower than Idazoxan | H175 (2.09 Å & 2.14 Å), W68 (2.06 Å) | researchgate.net |

| Clonidine | -4.95 | Lowest among tested group | H175 (2.16 Å) | researchgate.net |

| RX871024 | > -6.5 | Lower than Idazoxan | Situated in a hydrophobic pocket (F168, M169, I296) | researchgate.netresearchgate.net |

These molecular modeling investigations are fundamental to the rational design of new therapeutic agents. By elucidating the specific electronic and structural requirements for receptor binding, SAR studies based on electrostatic potential maps and docking simulations provide a theoretical framework that guides synthetic chemistry efforts, saving significant time and resources in the discovery process. acs.orgnih.gov

Preclinical Research on Idazoxan Hydrochloride: in Vitro and in Vivo Studies

Neuropharmacological Investigations of Idazoxan (B1206943) Hydrochloride

The primary mechanism of Idazoxan is its blockade of α2-adrenoceptors, which function as autoreceptors on noradrenergic neurons. By inhibiting these receptors, Idazoxan effectively increases the release of norepinephrine (B1679862). This action initiates a cascade of effects on other neurotransmitter systems and neuronal circuits.

Modulation of Neurotransmitter Release (Norepinephrine, Serotonin (B10506), Dopamine)

Idazoxan hydrochloride demonstrates a significant ability to modulate the release of key monoamine neurotransmitters, which is central to its pharmacological effects.

Norepinephrine: As a potent α2-adrenoceptor antagonist, Idazoxan's most direct effect is the enhancement of norepinephrine (NE) release. By blocking the presynaptic α2-autoreceptors that normally inhibit NE release, Idazoxan leads to a significant increase in synaptic norepinephrine concentrations. In vivo studies in rats have demonstrated that systemic administration of Idazoxan causes a marked increase in plasma norepinephrine levels. nih.gov This effect is attributed to the blockade of prejunctional α2-adrenoceptors on peripheral sympathetic nerves. nih.gov Further studies using fast-scan cyclic voltammetry in anesthetized rats showed that Idazoxan significantly increased norepinephrine in the basolateral amygdala following electrical stimulation of the locus coeruleus. researchgate.net This mechanism is fundamental to many of Idazoxan's other neurological and physiological effects. nih.gov

Dopamine (B1211576): Idazoxan also influences the dopaminergic system. Research using microdialysis in freely moving rats has shown that systemic administration of Idazoxan markedly and preferentially increases dopamine output in the medial prefrontal cortex. nih.govwikipedia.org Interestingly, it does not produce a similar effect in subcortical areas like the striatum or nucleus accumbens. nih.gov This region-specific increase in dopamine appears to be mediated by a local mechanism at the nerve terminal level, largely independent of the firing rate of dopaminergic neurons in the ventral tegmental area. nih.gov This enhancement of cortical dopamine neurotransmission is believed to contribute to its potential therapeutic applications. wikipedia.org

Serotonin: The effect of Idazoxan on the serotonin system is more complex. While the blockade of α2-heteroreceptors on serotonergic terminals would be expected to increase serotonin (5-HT) synthesis, in vivo studies in rats have shown that Idazoxan actually decreases the synthesis of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin, in the cerebral cortex and hippocampus. nih.gov This inhibitory effect is not mediated by its α2-adrenoceptor antagonism. Instead, research indicates that Idazoxan acts as a potent and specific agonist at 5-HT1A autoreceptors. nih.gov Activation of these autoreceptors leads to a reduction in serotonin synthesis. This finding was confirmed by showing that the selective 5-HT1A receptor antagonist WAY100135 could completely block the inhibitory effect of Idazoxan on 5-HTP synthesis. nih.gov

| Neurotransmitter | Effect on Release/Synthesis | Mechanism of Action | Brain Region(s) Studied | Animal Model |

|---|---|---|---|---|

| Norepinephrine | Increase | Antagonism of presynaptic α2-autoreceptors | Basolateral Amygdala, Periphery | Rat |

| Dopamine | Increase | Local mechanism at the nerve terminal | Medial Prefrontal Cortex | Rat |

| Serotonin (Synthesis) | Decrease | Agonism of 5-HT1A autoreceptors | Cerebral Cortex, Hippocampus | Rat |

Effects on Neuronal Function and Synaptic Plasticity

Idazoxan's modulation of neurotransmitter release translates into significant effects on the function of neurons and the plasticity of synapses, particularly within the hippocampus.

Studies in the rat dentate gyrus, a key region for learning and memory, have shown that Idazoxan potentiates the responses of granule cells to input from the perforant path. nih.gov This enhancement is demonstrated by an increased amplitude of the population spike, which reflects the synchronous firing of a population of neurons. nih.gov This effect is believed to be mediated by the increased release of norepinephrine acting on local β-adrenoceptors. Neurotoxic destruction of noradrenergic nerve terminals has been shown to completely abolish this effect of Idazoxan. nih.gov

Further detailed electrophysiological studies have revealed specific effects of Idazoxan on synaptic plasticity within the dentate gyrus.

Excitatory Postsynaptic Potential (EPSP) Slope: While Idazoxan enhances the population spike, some studies have noted a concurrent decrease in the slope of the EPSP, suggesting a complex modulation of synaptic transmission rather than simple excitation. nih.gov

Paired Pulse Inhibition: Idazoxan has been found to increase the paired-pulse inhibition of the population spike amplitude at short interpulse intervals. nih.gov This indicates an enhancement of inhibitory processes following an initial excitatory event.

Paired Pulse Facilitation: Conversely, Idazoxan reduces perforant path-evoked population spike paired-pulse facilitation. This suggests a decrease in the facilitation of subsequent responses, which may be due to a loss of feedback facilitation rather than an increase in feedback inhibition. nih.gov

These findings suggest that by increasing norepinephrine, Idazoxan has multiple, sometimes opposing, effects on the input to the dentate gyrus, ultimately enhancing both excitability and certain inhibitory processes. nih.gov

Blood-Brain Barrier Permeability and Central Nervous System Penetration

A critical aspect of any centrally acting drug is its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies in rats have shown that Idazoxan effectively penetrates the central nervous system. Following administration, brain concentrations of Idazoxan were found to be in equilibrium with plasma levels but were approximately ten-fold higher, indicating substantial uptake into brain tissue. nih.gov This efficient penetration is crucial for its neuropharmacological actions within the brain.

Behavioral and Physiological Studies in Animal Models

The neuropharmacological effects of this compound have been correlated with a range of behavioral and physiological outcomes in various animal models.

Motor Activity and Endurance: In rats, Idazoxan has been shown to influence locomotor activity. Some studies report that it can increase running distance and improve fatigue resistance during forced running exercises on a treadmill. nih.gov It has also been observed to potentiate the endurance effects of other compounds like ephedrine. nih.gov

Cognition and Memory: Research using the radial-arm maze in rats indicates that Idazoxan can improve cognitive performance. Administration of Idazoxan was associated with a significant reduction in both working memory errors and reference memory errors. researchgate.net These findings suggest that Idazoxan may facilitate short-term memory retention and enhance discriminative spatial learning. researchgate.netdntb.gov.ua

Sensorimotor Gating: In models relevant to schizophrenia, Idazoxan has shown efficacy in restoring deficits in prepulse inhibition (PPI), a measure of sensorimotor gating. In rats, it was able to counteract PPI disruptions induced by agents like amphetamine and dizocilpine, suggesting a potential role for α2-adrenoceptor antagonism in modulating these circuits. nih.gov

Models of Neurodegenerative Disease: In primate models of Parkinson's disease, Idazoxan has demonstrated some antiparkinsonian effects on its own and has been shown to significantly reduce L-dopa-induced dyskinesias without compromising the antiparkinsonian benefits of L-dopa. uky.edu In mouse models of Alzheimer's disease, mice treated with Idazoxan behaved similarly to healthy controls despite the presence of amyloid-beta plaques. wikipedia.org

Neuroprotection: In a rat model of cerebral ischemia, post-ischemic administration of Idazoxan was found to decrease neuronal damage in the hippocampus, suggesting neuroprotective properties. nih.gov

| Behavioral/Physiological Domain | Animal Model | Observed Effect of this compound |

|---|---|---|

| Motor Activity & Endurance | Rat | Increased running distance and fatigue resistance. nih.gov |

| Cognition & Memory | Rat | Improved spatial and reference memory; reduced working memory errors. researchgate.net |

| Sensorimotor Gating (Prepulse Inhibition) | Rat | Counteracted deficits induced by amphetamine and dizocilpine. nih.gov |

| Parkinson's Disease Model | Monkey (MPTP-induced) | Reduced L-dopa-induced dyskinesias. uky.edu |

| Alzheimer's Disease Model | Mouse | Reduced behavioral symptoms despite plaque presence. wikipedia.org |

| Neuroprotection | Rat (Cerebral Ischemia) | Decreased ischemic neuronal damage in the hippocampus. nih.gov |

Reversal of Haloperidol-Induced Catalepsy

This compound has been investigated for its potential to counteract catalepsy, a state of motor immobility, induced by the typical antipsychotic drug haloperidol (B65202). In animal models, particularly in rats, haloperidol is known to cause catalepsy, which is considered an experimental parallel to the extrapyramidal side effects seen in humans treated with such antipsychotics.

Research has shown that idazoxan, an α2-adrenoceptor antagonist, can potently reverse haloperidol-induced catalepsy. In one study, idazoxan demonstrated a dose-dependent effect, with an ED50 (the dose that produces 50% of the maximum effect) of 0.25 mg/kg when administered subcutaneously in rats previously treated with haloperidol. nih.gov This effect was not linked to changes in striatal dopamine release, as idazoxan did not alter extracellular dopamine levels or the increase in dopamine caused by haloperidol. nih.gov This suggests that the anticataleptic mechanism of idazoxan is independent of direct modifications to dopamine release in the striatum. nih.gov

Further investigation into the mechanism revealed the involvement of the serotonergic system. The anticataleptic effect of idazoxan was diminished in rats with depleted serotonin levels, indicating that intact serotonin neurons are at least partially necessary for idazoxan's action in this context. nih.gov However, the involvement of 5-HT1A receptors was ruled out, as a 5-HT1A receptor antagonist did not affect idazoxan's ability to reverse catalepsy. nih.gov

Table 1: Effect of Idazoxan on Haloperidol-Induced Catalepsy in Rats

| Treatment Group | Descent Latency (seconds, mean +/- SEM) |

|---|---|

| Haloperidol + Vehicle | 288 +/- 8 |

| Haloperidol + Idazoxan (2.5 mg/kg) | 47 +/- 22 |

| Haloperidol + Vehicle (5-HT depleted) | 275 +/- 25 |

| Haloperidol + Idazanoxan (5-HT depleted) | 137 +/- 28 |

SEM: Standard Error of the Mean; 5-HT: 5-hydroxytryptamine (serotonin)

Effects on Reward Deficits Associated with Nicotine (B1678760) and Amphetamine Withdrawal

The potential of this compound to alleviate the negative affective states associated with drug withdrawal, specifically anhedonia or reward deficits, has been explored. In rat models, withdrawal from chronic nicotine or amphetamine administration leads to an elevation in brain reward thresholds, indicating a reduced sensitivity to rewarding stimuli.

Studies have demonstrated that idazoxan can facilitate recovery from spontaneous nicotine withdrawal. nih.govnih.gov It was observed to attenuate the increase in brain reward thresholds and also tended to reduce the number of somatic signs associated with nicotine withdrawal. nih.gov This suggests that blocking α2-adrenoceptors may have a beneficial impact on the anhedonic aspects of nicotine withdrawal. nih.govnih.gov

In contrast, idazoxan did not show a similar effect on the reward deficits associated with amphetamine withdrawal. nih.govnih.gov The treatment had no significant impact on the magnitude or duration of the elevated brain reward thresholds observed during amphetamine withdrawal. nih.gov These findings indicate a differential role of the α2-adrenergic system in the motivational aspects of withdrawal from different classes of psychostimulants.

Table 2: Effect of Idazoxan on Brain Reward Thresholds During Psychostimulant Withdrawal in Rats

| Withdrawal Condition | Effect of Idazoxan Treatment |

|---|---|

| Spontaneous Nicotine Withdrawal | Attenuated the magnitude and shortened the duration of threshold elevations. |

| Amphetamine Withdrawal | No significant effect on the magnitude or duration of threshold elevations. |

Antihyperalgesic Effects in Pain Models

This compound has been utilized in preclinical pain research, primarily as an antagonist to investigate the mechanisms of other analgesic compounds. Specifically, it has been instrumental in studying the role of imidazoline (B1206853) I2 receptors in pain modulation.

In rat models of inflammatory and neuropathic pain, such as those induced by complete Freund's adjuvant (CFA) or chronic constriction injury (CCI), various I2 receptor ligands have demonstrated antihyperalgesic effects, meaning they reduce the heightened sensitivity to pain. nih.gov The specificity of these effects to the I2 receptor has been confirmed by using idazoxan as an antagonist.

For instance, the antihyperalgesic effects of the I2 receptor ligand 2-BFI in both CFA-treated and CCI rats were attenuated by the administration of idazoxan. nih.gov This indicates that the pain-relieving properties of 2-BFI are mediated, at least in part, through its action on imidazoline I2 receptors. These findings highlight the utility of idazoxan as a pharmacological tool to elucidate the pathways involved in pain and analgesia, and support the potential of I2 receptor ligands as a novel class of therapeutics for chronic pain management. nih.gov

Influence on Alcohol Pharmacokinetics and Biobehavioral Effects

The interaction between this compound and alcohol has been investigated in preliminary human laboratory studies to assess its safety and potential to modify the effects of alcohol. These studies have provided insights into both the pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) interactions.

In a double-blind, placebo-controlled, crossover study involving social drinkers, the co-administration of a single oral dose of idazoxan with alcohol was found to be safe and well-tolerated. nih.govnih.gov From a pharmacokinetic perspective, idazoxan significantly altered the absorption of alcohol. It was observed to reduce the peak blood alcohol concentration (Cmax) and delay the time to reach this peak (tmax). nih.govnih.gov

Regarding the biobehavioral effects, idazoxan was found to modulate the subjective experience of alcohol intoxication. Specifically, it reduced the stimulant effects and increased the sedative effects of alcohol, particularly on the ascending limb of the blood alcohol concentration curve. nih.gov This suggests that idazoxan may alter the biphasic effects of alcohol, potentially making the experience less stimulating and more sedating. nih.govnih.gov These preliminary findings have implications for the potential development of idazoxan as a novel medication for the treatment of alcohol use disorder. nih.gov

Table 3: Effects of Idazoxan on Alcohol Pharmacokinetics and Subjective Effects in Humans

| Parameter | Effect of Idazoxan Co-administration with Alcohol |

|---|---|

| Peak Blood Alcohol Level (Cmax) | Reduced |

| Time to Peak Blood Alcohol Level (tmax) | Delayed |

| Subjective Alcohol-Related Stimulation | Decreased |

| Subjective Alcohol-Related Sedation | Increased |

Cardiovascular System Modulation (Blood Pressure, Heart Rate)

This compound's effects on the cardiovascular system have been studied in various preclinical models, revealing complex and condition-dependent actions on blood pressure and heart rate. As an α2-adrenoceptor antagonist, idazoxan can influence sympathetic nervous system outflow, which plays a crucial role in cardiovascular regulation.

In conscious normotensive rats, a single intravenous dose of idazoxan led to a transient increase in heart rate and a twofold increase in plasma norepinephrine and epinephrine (B1671497) concentrations, without a significant change in mean arterial pressure (MAP). nih.gov Continuous infusion in these animals also increased plasma norepinephrine without affecting MAP or heart rate. nih.gov

However, in anesthetized spontaneously hypertensive rats, the same dose of idazoxan caused a significant decrease in MAP, accompanied by an increase in heart rate and plasma norepinephrine. nih.gov The increase in norepinephrine was substantially greater than that produced by a vasodilator with a similar hypotensive effect, suggesting that idazoxan's effect on norepinephrine release is not solely due to baroreceptor reflex activation. nih.gov

The cardiovascular response to idazoxan also appears to be influenced by the basal sympathetic tone. In rats with high sympathetic tone, idazoxan exhibited depressor effects. nih.gov Conversely, in rats with low or no sympathetic tone, idazoxan produced pressor responses, which are thought to be due to its partial agonist activity at vascular postjunctional α1-adrenoceptors. nih.gov

Table 4: Cardiovascular Effects of Intravenous Idazoxan in Rats

| Animal Model | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate | Effect on Plasma Norepinephrine |

|---|---|---|---|

| Conscious Normotensive | No significant change | Transient increase | Two-fold increase |

| Anesthetized Spontaneously Hypertensive | Significant decrease | Increase | Significant increase |

| High Sympathetic Tone | Depressor effect | - | - |

| Low/No Sympathetic Tone | Pressor effect | - | - |

Effects on Motor Symptoms and Dyskinesia in Parkinson's Disease Models

The potential of this compound to alleviate motor symptoms and, in particular, levodopa-induced dyskinesia (LID) in Parkinson's disease has been a subject of preclinical and clinical investigation. Dyskinesias are involuntary, erratic movements that are a common and disabling side effect of long-term levodopa (B1675098) therapy.

Preclinical studies in a primate model of Parkinson's disease, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated monkey, suggested that α2-antagonists could reduce L-DOPA-induced dyskinesia. nih.govresearchgate.net This prompted investigations in human patients with Parkinson's disease.

In a pilot randomized, placebo-controlled study, single oral doses of idazoxan were administered to patients with Parkinson's disease following an acute challenge with L-DOPA. nih.govresearchgate.net The results showed that a 20 mg dose of idazoxan pretreatment led to an improvement in the severity of L-DOPA-induced dyskinesia. nih.govresearchgate.net Importantly, this improvement was not accompanied by a worsening of the antiparkinsonian effects of L-DOPA. nih.govresearchgate.net These findings suggest that blocking α2-receptors could be a potential therapeutic strategy to manage dyskinesia in Parkinson's disease without compromising the beneficial motor effects of levodopa. nih.gov However, it is worth noting that another clinical trial did not find idazoxan to be effective for levodopa-induced dyskinesias. researchgate.netnih.gov

Influence on Cognitive Function (e.g., Planning, Attentional Set Shifting, Sustained Visual Attention)

The role of this compound in modulating cognitive functions, particularly those associated with the frontal lobes, has been explored in human studies. The noradrenergic system, which is targeted by idazoxan, is known to play a significant role in cognitive processes such as attention and executive function.

Interestingly, when idazoxan was combined with clonidine (B47849), an α2-adrenoceptor agonist, the expected mutual antagonism of their cognitive effects did not occur. Instead, the combination led to a broader and more pronounced range of cognitive impairments. nih.gov

Further research in rats using a non-reversal shift paradigm, which assesses attentional flexibility, found that systemic administration of idazoxan impaired performance. nih.gov This deficit was interpreted as a narrowing of attention, supporting the hypothesis that the locus coeruleus-noradrenergic system is involved in selective attention. nih.gov

Impact on Glucose Homeostasis and Insulin (B600854) Secretion

Preclinical studies have investigated the role of this compound, a selective α2-adrenoceptor antagonist, in glucose regulation and insulin release. The sympathetic nervous system is known to modulate glucose levels, partly through the inhibition of insulin secretion via α2-adrenergic receptors. nih.gov Research indicates that by blocking these receptors, Idazoxan can influence this process.

In a study involving healthy human volunteers, infusion with Idazoxan resulted in a decrease in plasma glucose levels and a corresponding increase in fractional levels of insulin when compared to a placebo group. nih.gov This finding supports the hypothesis that α2-adrenoceptors play a role in regulating insulin release. nih.gov However, in in vitro experiments using rat pancreatic islets, Idazoxan (at 100 μM) was unable to significantly overcome the inhibitory effect of diazoxide (B193173) on glucose-induced insulin secretion. nih.govconsensus.app In contrast, other imidazoline compounds, such as efaroxan (B1214185) and RX821002, did antagonize the effects of diazoxide in the same experimental setup. nih.govconsensus.app This suggests that the stimulatory effects of certain imidazoline compounds on insulin secretion may not be mediated by the same non-adrenoceptor idazoxan binding sites (NAIBS) found in rat liver. nih.gov

| Study Type | Model | Key Findings | Reference |

|---|---|---|---|

| In Vivo | Healthy Human Volunteers | Led to a fall in plasma glucose and a rise in fractional insulin levels. | nih.gov |

| In Vitro | Rat Pancreatic Islets | Did not significantly overcome diazoxide-induced inhibition of insulin secretion. | nih.govconsensus.app |

Cellular and Molecular Mechanisms of Action

Regulation of Hepatic Fibrosis via Akt-Nrf2-Smad2/3 Signaling

Idazoxan has demonstrated significant anti-fibrotic effects in preclinical models of liver fibrosis. nih.govnih.gov Its mechanism of action involves the modulation of the Akt-Nrf2-Smad2/3 signaling pathway. nih.gov In studies using a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model, Idazoxan administration improved liver inflammation and reduced collagen accumulation. nih.gov

The compound was found to suppress the pro-fibrogenic transforming growth factor-β (TGF-β)/Smad signaling pathway. nih.govnih.gov Further investigation revealed that Idazoxan balances oxidative stress by activating Nrf2, a key regulator of antioxidant responses. nih.govnih.gov This activation is achieved through the phosphorylation of Akt, which promotes the nuclear translocation of Nrf2. nih.gov The enhanced Nrf2 activity leads to the expression of antioxidant proteins, which in turn blocks ROS-induced Smad2/3 signaling, thereby inhibiting the activation of hepatic stellate cells (HSCs), a critical event in the progression of liver fibrosis. nih.gov The elimination of these anti-fibrotic effects upon suppression of Akt or knockout of Nrf2 confirms that the Akt/Nrf2 axis is a crucial component of Idazoxan's protective function. nih.govnih.gov

| Target Protein/Pathway | Effect of Idazoxan | Downstream Consequence | Reference |

|---|---|---|---|

| Akt | Increases phosphorylation | Promotes Nrf2 nuclear translocation | nih.gov |

| Nrf2 | Enhances nuclear translocation and activation | Increases expression of antioxidant proteins | nih.govnih.gov |

| TGF-β/Smad2/3 Signaling | Inhibits/Suppresses | Reduces pro-fibrogenic signaling and collagen accumulation | nih.govnih.gov |

Neuroprotection through Blood-Brain Barrier Damage Reduction

Idazoxan has been shown to confer neuroprotection by preserving the integrity of the blood-brain barrier (BBB) in an animal model of multiple sclerosis. nih.gov In mice with experimental autoimmune encephalomyelitis (EAE), administration of Idazoxan led to a significant reduction in BBB damage. nih.gov

This protective effect was evidenced by a decrease in the extravasation of Evan's blue dye into the brain tissue. nih.gov At the molecular level, Idazoxan treatment ameliorated the EAE-induced reduction of crucial tight junction proteins, including JAM-1, Occludin, Claudin-5, and ZO-1. nih.gov Furthermore, Idazoxan significantly reduced the expression levels of matrix metalloproteinase-9 (MMP-9) and the ratio of MMP-9 to its tissue inhibitor, TIMP-1, which are associated with BBB damage in multiple sclerosis. nih.gov These findings collectively suggest that Idazoxan's neuroprotective properties are, at least in part, due to its ability to mitigate damage to the BBB. nih.gov

Apoptosis Induction and Mitochondrial Membrane Binding

Idazoxan, a benzodioxane-imidazoline analog, demonstrates a high affinity for mitochondrial membranes. nih.gov This binding is associated with the induction of apoptosis, or programmed cell death. nih.gov In studies on immortalized pancreatic beta cells, treatment with Idazoxan led to a rapid increase in DNA fragmentation, a hallmark of apoptosis, within a few hours of exposure. nih.gov This cytotoxic effect is not limited to beta cells; Idazoxan has also been shown to induce apoptotic cell death in various human tumor cell lines, including those from breast, gastric, lung, ovarian, and prostate cancers, as well as non-Hodgkin's lymphoma. nih.gov This suggests a potential mechanism for antineoplastic activity through direct interaction with mitochondria and subsequent activation of the apoptotic cascade. nih.gov

Interaction with HDM2 Protein and P53

The interaction between the p53 tumor suppressor protein and its negative regulator, HDM2 (also known as MDM2), is a critical target in cancer therapy. nih.gov Inhibition of this interaction can activate the p53 pathway in cancer cells that retain wild-type p53. nih.govresearchgate.net A class of cis-imidazoline-based compounds, known as Nutlins, are well-characterized small-molecule inhibitors that bind to HDM2 and disrupt the p53-HDM2 interaction. nih.govmdpi.com While Idazoxan is an imidazoline compound, the available preclinical research does not specifically detail a direct interaction with the HDM2 protein or a mechanism involving the disruption of the HDM2-p53 complex. The primary antineoplastic activity described for Idazoxan centers on apoptosis induction via mitochondrial binding. nih.gov

Reduction in Beta-Adrenergic Receptor Numbers and cAMP Accumulation

In vitro studies have demonstrated that Idazoxan can directly affect postsynaptic signaling by modulating beta-adrenergic receptors. nih.gov In a study using C6 glioma cells, incubation with 10 μM Idazoxan for five days resulted in a significant downregulation of beta-adrenoceptors. nih.gov Specifically, this treatment caused a 23% reduction in the number of beta-adrenoceptors and a 37% decrease in the accumulation of cyclic AMP (cAMP) induced by the beta-agonist isoproterenol. nih.gov

Interestingly, post-receptor stimulation of cAMP accumulation, using agents like forskolin (B1673556) or cholera toxin, was not affected by Idazoxan treatment. nih.gov This indicates that the site of action is likely at the level of the receptor or its interaction with the G protein, rather than further downstream in the signaling cascade. nih.gov

| Parameter | Effect of Idazoxan (10 μM for 5 days) | Reference |

|---|---|---|

| Beta-adrenoceptor number | 23% reduction | nih.gov |

| Isoproterenol-induced cAMP accumulation | 37% decrease | nih.gov |

| Forskolin/Cholera toxin-induced cAMP accumulation | Unaffected | nih.gov |

Clinical and Translational Research on Idazoxan Hydrochloride

Completed and Ongoing Clinical Trials

Idazoxan (B1206943) hydrochloride has been the subject of numerous clinical investigations, including Phase I studies in healthy volunteers and trials exploring its therapeutic potential in various neuropsychiatric disorders.

Phase I Studies: Safety, Tolerability, and Pharmacokinetics

A significant Phase I clinical trial has been conducted to evaluate the safety, tolerability, and pharmacokinetics of Idazoxan hydrochloride in its various formulations. This four-part study, registered under NCT05727189, was carried out in healthy adult participants in Australia. clinicaltrial.beichgcp.net The trial aimed to assess different forms of extended-release Idazoxan, including three forms of R-Idazoxan HCl Extended-Release (TR-01-XRR), one form of S-Idazoxan HCl Extended-Release (TR-01-XRS), and one form of racemic Idazoxan HCl Extended-Release (TR-01-XR). clinicaltrial.beichgcp.net The study was designed to enroll up to 150 healthy volunteers. ichgcp.net Another preliminary human laboratory study evaluated the safety and tolerability of a 40-mg dose of idazoxan when co-administered with alcohol, concluding that the combination was safe and well-tolerated. nih.gov

The primary goals of these Phase I investigations are to establish the foundational safety and pharmacokinetic profiles of the compound before advancing to patient populations. astrazenecaclinicaltrials.comastrazenecaclinicaltrials.com Key pharmacokinetic parameters investigated in such studies include the drug's absorption, distribution, metabolism, and excretion, often assessing how food intake might affect bioavailability. nih.gov

Development of Extended-Release Formulations (TR-01-XRR, TR-01-XRS, TR-01-XR)

A major focus of recent development efforts has been the creation of extended-release (XR) formulations of Idazoxan. prnewswire.compatsnap.com Historically, the development of Idazoxan was hampered by its short half-life, which necessitated dosing three times a day to maintain desired plasma concentrations. prnewswire.compatsnap.com To address this limitation and improve patient convenience, innovative XR formulations were developed to enable a once-daily oral dosing regimen. prnewswire.compatsnap.com

Terran Biosciences has been actively developing these novel formulations, including TR-01-XRR, TR-01-XRS, and TR-01-XR. springer.com These formulations are currently being evaluated in an ongoing multi-site Phase I clinical trial involving over 100 healthy volunteers. prnewswire.com Early results from the first cohort of this trial have successfully demonstrated the intended once-daily pharmacokinetic profile. prnewswire.com The study is designed to identify the optimal formulation and dose to be carried forward into larger Phase II studies. prnewswire.com

Investigational Therapeutic Applications

Research has primarily focused on the potential of this compound in treating neurological and psychiatric conditions, leveraging its mechanism of action as a selective α2-adrenergic receptor antagonist. wikipedia.org

Neurological and Psychiatric Disorders

Idazoxan has been investigated for a range of neuropsychiatric illnesses, most notably schizophrenia and depression. prnewswire.comwikipedia.org Its ability to block α2-adrenergic receptors is thought to enhance neurotransmission, which may be beneficial in these conditions. wikipedia.orgnih.gov

Idazoxan is under investigation as an adjunctive therapy to enhance the effects of standard antipsychotic medications in patients with schizophrenia. prnewswire.comwikipedia.org The therapeutic rationale is that by blocking α2-adrenergic receptors, Idazoxan can increase dopamine (B1211576) neurotransmission in the prefrontal cortex, a brain region implicated in the pathophysiology of schizophrenia. wikipedia.org

Several studies have explored this application. A pilot, double-blind, placebo-controlled study involving six patients with schizophrenia found that adding Idazoxan to stable doses of fluphenazine (B1673473) resulted in a significant decrease in total symptoms as measured by the Brief Psychiatric Rating Scale (BPRS). nih.gov Symptom ratings returned to baseline after Idazoxan was discontinued. nih.gov Another study with 17 treatment-resistant patients also showed that the addition of Idazoxan to fluphenazine treatment led to significant reductions in global psychosis, as well as positive and negative symptoms. nih.gov In fact, Phase II proof-of-concept trials have demonstrated a statistically significant improvement in symptoms, nearly doubling the effect of standard antipsychotic therapy alone. prnewswire.compatsnap.com This antagonism of alpha-2 receptors may be a contributing factor to the superior antipsychotic effects observed with atypical neuroleptics like clozapine. nih.gov

| Study Population | Intervention | Key Findings | Citation |

|---|---|---|---|

| 6 patients with schizophrenia | Idazoxan added to stable fluphenazine treatment | Significant decrease in Brief Psychiatric Rating Scale (BPRS) total symptoms compared to fluphenazine alone. | nih.gov |

| 17 treatment-resistant patients with schizophrenia or schizoaffective disorder | Idazoxan added to typical neuroleptic (fluphenazine) | Significant reductions in global psychosis, and total, positive, and negative symptoms on the BPRS. | nih.gov |

| Patients in Phase II proof-of-concept trials | Idazoxan as adjunctive therapy | Statistically significant improvement in symptoms, nearly double that of standard antipsychotic therapy alone. | prnewswire.compatsnap.com |

Idazoxan has also been investigated as a potential antidepressant. wikipedia.org Its mechanism as an α2-adrenergic receptor antagonist can lead to increased release of norepinephrine (B1679862), a neurotransmitter implicated in mood regulation. This action is believed to contribute to its potential antidepressant properties. nih.gov

Clinical findings suggest that Idazoxan may have a sustained antidepressant effect, particularly in patients with bipolar disorder. nih.gov One study reported that approximately 60% of patients with bipolar depression experienced a 50% or greater reduction in depressive symptoms. The response in patients with unipolar depression was noted to be less pronounced. The antidepressant effects of Idazoxan may be related to its actions at presynaptic α2-adrenergic receptors, which lead to increased noradrenergic neurotransmission. nih.gov

| Study Population | Key Findings | Citation |

|---|---|---|

| Two bipolar depressed patients | Demonstrated an effective and sustained antidepressant response. | nih.gov |

| Patients with Bipolar Mood Disorder | Approximately 60% of patients experienced a ≥50% reduction in depressive symptoms. The effect was more pronounced in bipolar than unipolar depression. |

Parkinson's Disease and L-DOPA-Induced Dyskinesias

The management of Parkinson's disease often involves treatment with Levodopa (B1675098) (L-DOPA), which can lead to the development of debilitating L-DOPA-induced dyskinesias (LID). Research has explored the potential of this compound in mitigating these motor complications.

Preclinical data from studies on 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (MPTP)-treated monkeys, a primate model of Parkinson's disease, suggested that α2-adrenergic antagonists could reduce L-DOPA-induced dyskinesia. nih.govresearchgate.net This prompted investigation in human subjects.

A pilot, randomized, placebo-controlled study involving 18 patients with Parkinson's disease assessed the effects of single oral doses of Idazoxan (10 mg, 20 mg, and 40 mg) on motor disability and LID following an L-DOPA challenge. nih.gov The results indicated that a 20 mg dose of Idazoxan pretreatment led to an improvement in the severity of L-DOPA-induced dyskinesia without worsening the antiparkinsonian effects of L-DOPA. nih.gov These findings suggest that blocking α2-receptors could be a viable strategy to improve LID in patients with Parkinson's disease. nih.gov

However, the research landscape presents conflicting evidence. Another study concluded that Idazoxan is ineffective for levodopa-induced dyskinesias in Parkinson's disease. nih.gov A review of various studies on α2-adrenergic antagonists for LID highlights these inconsistencies. While some studies in human subjects and primate models have shown a decrease in LID with α2-antagonist treatment, others have reported no change or even an increase in dyskinesia severity, particularly at higher doses. researchgate.net For instance, one Phase IIa pilot study noted a mild reduction in LID severity with a moderate dose of idazoxan, but the high dose was found to increase LID severity in some patients. researchgate.net

| Study Type | Model/Subject | Key Findings | Reference |

|---|---|---|---|

| Pilot Randomized Controlled Trial | 18 patients with Parkinson's disease | 20 mg of Idazoxan improved L-DOPA-induced dyskinesia severity without compromising antiparkinsonian effects. | nih.gov |

| Clinical Study | Patients with Parkinson's disease | Idazoxan was found to be ineffective for levodopa-induced dyskinesias. | nih.gov |

| Review of Studies | Humans, Primates, Rodents | Conflicting results, with some studies showing improvement, no change, or worsening of dyskinesia. | researchgate.net |

| Preclinical Study | MPTP-treated monkeys | α2-antagonists showed potential to reduce L-DOPA-induced dyskinesia. | researchgate.net |

Alzheimer's Disease and Cognition Disorders

The potential of this compound to address cognitive deficits associated with Alzheimer's disease and other cognitive disorders has been an area of active investigation. Its role as a cognitive enhancer has been explored in the context of dementia of the frontal type.

A study investigating the effects of Idazoxan on cognitive function in patients with dementia of the frontal type found dose-dependent improvements in several cognitive domains. nih.gov Specifically, enhancements were observed in planning, sustained attention, verbal fluency, and episodic memory. nih.gov However, the same study noted a deficit in performance on a test of spatial working memory, suggesting a complex and selective effect on cognitive functions. nih.gov Another study also reported a selective enhancement of executive function by Idazoxan in a patient with dementia of the frontal lobe type. nih.gov

Research has also delved into the neurobiological underpinnings of Idazoxan's potential effects in Alzheimer's disease. One study found that non-adrenoceptor [3H]idazoxan binding sites, known as I2-imidazoline sites, are significantly increased in the postmortem brains of patients with Alzheimer's disease. nih.gov This suggests a potential role for these sites in the pathophysiology of the disease and as a target for therapeutic intervention.

Furthermore, Idazoxan has been investigated for its potential to augment the effects of antipsychotic medications. In a pilot study with schizophrenic patients, the addition of Idazoxan to stable doses of fluphenazine resulted in a significant decrease in total symptoms as measured by the Brief Psychiatric Rating Scale. nih.gov This suggests that enhancing noradrenergic neurotransmission with Idazoxan may improve the therapeutic efficacy of typical neuroleptics. nih.gov

Attention Deficit Hyperactivity Disorder (ADHD)

Despite the theoretical rationale for exploring α2-adrenergic antagonists in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), there is a notable lack of specific clinical or preclinical research on this compound for this condition. The current body of literature on investigational drugs for ADHD does not prominently feature Idazoxan. wikipedia.org While α2-adrenergic agonists like clonidine (B47849) and guanfacine (B1203898) are used in ADHD treatment, the therapeutic potential of an antagonist like Idazoxan remains largely unexplored in this context. Further research is required to determine if Idazoxan has any role to play in the management of ADHD.

Anxiety

The anxiolytic potential of this compound has been suggested in some studies. In a study conducted on normal volunteers, acute and chronic administration of Idazoxan led to self-reported reductions in anxiety. nih.gov This effect was observed alongside increases in arousal. nih.gov

The α2-adrenergic system is known to be involved in the regulation of anxiety and the effects of withdrawal from substances of abuse. While direct clinical trials of Idazoxan for anxiety disorders are limited, its interaction with alcohol has been studied. A preliminary human laboratory study found that co-administration of Idazoxan with alcohol decreased alcohol-related stimulation and increased sedation. nih.gov It is important to note that other α2-antagonists, such as yohimbine (B192690), have been reported to potentially worsen anxiety in individuals with panic disorder. webmd.com This highlights the need for careful and specific investigation into the effects of Idazoxan on different anxiety states.

Autonomic Dysfunction and Cardiovascular Applications

This compound's primary action on α2-adrenoceptors has significant implications for the autonomic nervous system and cardiovascular function. The autonomic nervous system is crucial for regulating involuntary bodily functions, including blood pressure and heart rate. healthcare-bulletin.co.uk

Orthostatic Hypotension and Orthostatic Intolerance

Orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing, is a common and often debilitating symptom of autonomic dysfunction. plos.orgnih.govccjm.org While various pharmacological agents are used to manage this condition, there is a lack of specific clinical trials investigating the efficacy of this compound for orthostatic hypotension or orthostatic intolerance. nih.gov Alpha-blockers, in general, can be associated with orthostatic hypotension as a side effect. wikipedia.org Therefore, the potential therapeutic role of an α2-antagonist like Idazoxan in this specific condition is not established and would require dedicated research.

Blood Pressure Regulation and Sympathetic Activity

The effects of Idazoxan on blood pressure and sympathetic activity have been examined in several preclinical studies, revealing a complex and condition-dependent influence.

In anesthetized cats, low doses of Idazoxan were found to increase preganglionic sympathetic nerve activity, heart rate, and mean blood pressure. nih.gov This is consistent with the blockade of central α2-adrenoceptors that normally inhibit sympathetic outflow. nih.gov However, at higher doses, Idazoxan led to a decrease in mean blood pressure and heart rate. nih.gov

Studies in rats have shown that the effect of Idazoxan on blood pressure is influenced by the basal sympathetic tone. nih.gov In conscious rats with high sympathetic tone, intravenous Idazoxan induced a transient decrease in mean arterial pressure, accompanied by increases in heart rate and renal sympathetic nervous activity. nih.gov Conversely, in rats with low or no sympathetic tone, Idazoxan produced a pressor response, increasing blood pressure. nih.gov

Acute administration of Idazoxan in normotensive rats has been shown to cause a significant increase in plasma norepinephrine and epinephrine (B1671497) concentrations with a transient increase in heart rate but no significant change in mean arterial pressure. nih.gov In spontaneously hypertensive rats, however, the same dose of Idazoxan led to a significant decrease in mean arterial pressure alongside the increase in plasma norepinephrine and heart rate. nih.gov Chronic administration of Idazoxan for 7 days in normotensive rats did not result in significant changes in blood pressure or plasma catecholamine concentrations compared to a vehicle. nih.gov

| Animal Model | Condition | Idazoxan Effect on Blood Pressure | Idazoxan Effect on Sympathetic Activity/Catecholamines | Reference |

|---|---|---|---|---|

| Anesthetized Cats | Normal | Low dose: Increase; High dose: Decrease | Low dose: Increase in preganglionic sympathetic nerve activity | nih.gov |

| Conscious Rats | High sympathetic tone | Transient decrease | Increase in heart rate and renal sympathetic nervous activity | nih.gov |

| Conscious Rats | Low/no sympathetic tone | Increase | - | nih.gov |

| Normotensive Rats (acute) | Normal | No significant change in Mean Arterial Pressure | 2-fold increase in plasma norepinephrine and epinephrine; transient increase in heart rate | nih.gov |

| Spontaneously Hypertensive Rats (acute) | Hypertensive | Significant decrease in Mean Arterial Pressure | Significant increase in plasma norepinephrine and heart rate | nih.gov |

| Normotensive Rats (chronic) | Normal | No significant change | No significant change | nih.gov |

Pain Management and Analgesia

The role of this compound in pain management and analgesia is complex, with preclinical studies presenting conflicting outcomes regarding its interaction with opioid analgesics. Research has primarily investigated Idazoxan's effects as an antagonist of imidazoline (B1206853) receptors (I-R) and its influence on the efficacy and tolerance of morphine.

One line of research suggests that Idazoxan may interfere with opioid analgesia. A study using mouse models, specifically the acetic acid writhing test and the 55°C hot plate test, found that Idazoxan inhibited the analgesic effect of morphine in a dose-dependent manner. nih.gov This study also reported that Idazoxan promoted the development of tolerance to morphine and could induce abstinence syndrome in morphine-dependent mice and rats, an effect similar to that of naloxone. nih.gov These findings suggest that the imidazoline receptor system, and specifically its antagonism by Idazoxan, might negatively regulate morphine's analgesic properties and contribute to dependence. nih.gov

Conversely, other studies indicate a beneficial role for Idazoxan in the context of opioid therapy, particularly in preventing tolerance. Research in rats assessing the role of imidazoline receptors in opioid tolerance found that Idazoxan completely prevented the development of tolerance to morphine. cochrane.org This effect was not replicated by selective α2-adrenoceptor antagonists like 2-methoxy-idazoxane and RS-15385-197, suggesting the involvement of imidazoline receptors rather than α2-adrenoceptors. cochrane.org This supports the hypothesis that I2 receptor ligands could serve as therapeutic coadjuvants in chronic pain management with opiates by preventing tolerance development. cochrane.org The divergence in findings highlights the intricate pharmacology of Idazoxan and the need for further research to clarify its precise mechanism and potential clinical utility in pain management.

| Study Focus | Animal Model | Key Findings | Reference |

| Influence on Morphine Analgesia & Tolerance | Mice & Rats | Inhibited morphine's analgesic effect; Promoted development of tolerance to morphine; Induced abstinence syndrome. | nih.gov |

| Role in Opioid Tolerance | Rats | Completely prevented the development of morphine tolerance; a similar effect was seen with pentazocine (B1679294) tolerance. | cochrane.org |

Substance Abuse and Withdrawal Symptoms (e.g., Alcohol, Nicotine)

This compound has been investigated for its potential therapeutic effects on withdrawal symptoms associated with nicotine (B1678760) and alcohol dependence.

In the context of nicotine withdrawal, preclinical research has shown that Idazoxan, acting as an α2-adrenergic receptor antagonist, may have beneficial effects. A study in rats demonstrated that Idazoxan treatment attenuated the reward deficits (anhedonia) associated with spontaneous nicotine withdrawal. uspharmacist.com It also shortened the duration of withdrawal and tended to decrease the number of somatic signs of withdrawal. uspharmacist.com These findings suggest that α2-adrenoceptor blockade with Idazoxan could facilitate recovery from nicotine withdrawal. uspharmacist.com The same study found Idazoxan had no effect on amphetamine withdrawal, indicating a degree of specificity in its action. uspharmacist.com

Regarding alcohol, a preliminary human laboratory study explored the co-administration of Idazoxan with alcohol in social drinkers. nih.govnih.gov The research found that Idazoxan altered the typical effects of alcohol by decreasing the subjective feelings of stimulation and increasing sedation. nih.govnih.gov Furthermore, it altered alcohol pharmacokinetics, reducing the peak blood alcohol concentration and delaying the time to reach that peak. nih.govnih.gov These results suggest that Idazoxan may modulate the biphasic effects of alcohol, potentially impacting its reinforcing properties and suggesting a mechanism by which it could be investigated as a novel medication for alcohol dependence. nih.govnih.gov

| Substance | Study Model | Key Findings | Reference |

| Nicotine | Rats | Attenuated reward deficits and somatic signs of withdrawal; Shortened the duration of withdrawal. | uspharmacist.com |

| Alcohol | Humans (social drinkers) | Decreased alcohol-related stimulation and increased sedation; Reduced peak blood alcohol levels and delayed time to peak. | nih.govnih.gov |

Oncological Research and Antineoplastic Activity